
1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol is a synthetic organic compound that belongs to the class of azetidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms on the aromatic ring.
Azetidine Ring Formation: Cyclization to form the azetidine ring.
Hydroxylation: Introduction of the hydroxyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted azetidines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with unique properties.
作用機序
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 1-(2,6-Difluorophenyl)-3-(trifluoromethyl)azetidin-3-ol
- 1-(4-Nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol
- 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol
Uniqueness
1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol is unique due to the presence of both the nitro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in the azetidine ring system can lead to unique properties that are not observed in similar compounds.
特性
CAS番号 |
919300-03-1 |
|---|---|
分子式 |
C10H7F5N2O3 |
分子量 |
298.17 g/mol |
IUPAC名 |
1-(2,6-difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol |
InChI |
InChI=1S/C10H7F5N2O3/c11-6-1-5(17(19)20)2-7(12)8(6)16-3-9(18,4-16)10(13,14)15/h1-2,18H,3-4H2 |
InChIキー |
KWDFWMLBBZAERA-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
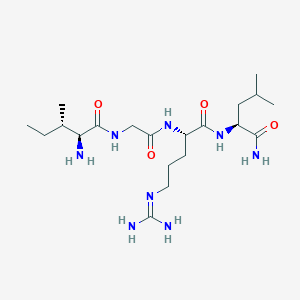
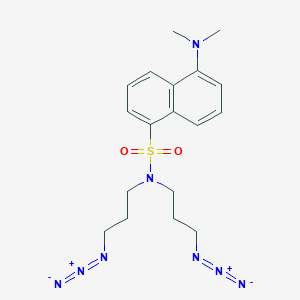
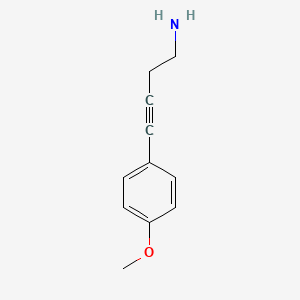
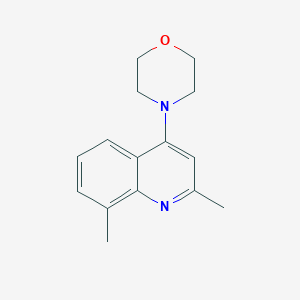

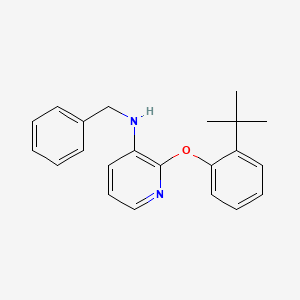
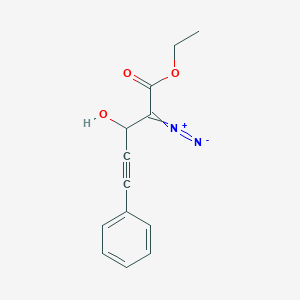
![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)

![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)
![Cyclohexanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201551.png)
